molecular formula C11H15NO3 B182486 Ethyl 2-[(4-methoxyphenyl)amino]acetate CAS No. 50845-77-7

Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No. B182486
Key on ui cas rn: 50845-77-7
M. Wt: 209.24 g/mol
InChI Key: TZJRPKDPYLAMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221756B2

Procedure details

To a solution of sodium iodide (122 g, 0.81 mol) and sodium acetate trihydrate (221 g, 1.62 mol) in water (200 mL) was added 4-methoxyaniline (3) (100 g, 0.81 mol) followed by ethyl 2-bromoacetate (90 mL, 812 mmol) the reaction was stirred at 90° C. for 3 h. The reaction mixture was cooled to RT and partitioned with EtOAc (1 L), the organic phase was separated, washed with water (400 mL), 1 M HCl (aq.) (3×500 mL), and the organic phase discarded. The combined acidic extracts were cooled to 0° C. and solid NaOH was added to pH 14 and the aqueous phase was extracted with EtOAc (3×400 mL). The combined organics were washed with brine (250 mL), dried (MgSO4), filtered and solvents removed in vacuo to give ethyl 2-((4-methoxyphenyl)amino)acetate (17) (128 g, 75%) as a purple oil that crystallised on standing: m/z 210 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 6.75-6.69 (m, 2H), 6.55-6.46 (m, 2H), 3.99 (t, J=6.5 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.82 (d, J=6.5 Hz, 2H), 3.63 (s, 3H), 1.19 (t, J=7.1 Hz, 3H).
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[Na+].O.O.O.C([O-])(=O)C.[Na+].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>O>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:15][CH:14]=1 |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
221 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc (1 L)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water (400 mL), 1 M HCl (aq.) (3×500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined acidic extracts were cooled to 0° C.
ADDITION
Type
ADDITION
Details
solid NaOH was added to pH 14
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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